Cas no 1443288-74-1 (Methyl 3-(difluoromethyl)isonicotinate)

Methyl 3-(difluoromethyl)isonicotinate 化学的及び物理的性質
名前と識別子
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- Methyl 3-(difluoromethyl)isonicotinate
- Methyl 3-(difluoromethyl)pyridine-4-carboxylate
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- インチ: 1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-4-6(5)7(9)10/h2-4,7H,1H3
- InChIKey: JGYDLJMVQUVKIA-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=NC=CC=1C(=O)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 187
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 39.2
Methyl 3-(difluoromethyl)isonicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029078711-1g |
Methyl 3-(difluoromethyl)pyridine-4-carboxylate |
1443288-74-1 | 97% | 1g |
1,579.40 USD | 2021-06-03 | |
Alichem | A029078711-250mg |
Methyl 3-(difluoromethyl)pyridine-4-carboxylate |
1443288-74-1 | 97% | 250mg |
475.20 USD | 2021-06-03 | |
Ambeed | A593731-1g |
Methyl 3-(difluoromethyl)isonicotinate |
1443288-74-1 | 97% | 1g |
$735.0 | 2024-04-23 | |
Alichem | A029078711-500mg |
Methyl 3-(difluoromethyl)pyridine-4-carboxylate |
1443288-74-1 | 97% | 500mg |
806.85 USD | 2021-06-03 |
Methyl 3-(difluoromethyl)isonicotinate 関連文献
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Truong Thanh Tung,Thang Nguyen Quoc RSC Med. Chem. 2021 12 2065
Methyl 3-(difluoromethyl)isonicotinateに関する追加情報
Methyl 3-(Difluoromethyl)isonicotinate: An Overview of a Promising Compound in Chemical and Pharmaceutical Research
Methyl 3-(difluoromethyl)isonicotinate (CAS No. 1443288-74-1) is a versatile compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, characterized by its unique structure and properties, holds potential applications in various areas, including drug discovery, agrochemicals, and materials science. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of Methyl 3-(difluoromethyl)isonicotinate.
The chemical structure of Methyl 3-(difluoromethyl)isonicotinate is defined by its core pyridine ring with a methyl ester group at the 5-position and a difluoromethyl substituent at the 3-position. This specific arrangement of functional groups imparts unique physicochemical properties to the molecule, making it an attractive candidate for various applications. The presence of the difluoromethyl group is particularly noteworthy as it can influence the compound's metabolic stability and biological activity.
The synthesis of Methyl 3-(difluoromethyl)isonicotinate has been explored through several methodologies. One common approach involves the reaction of 3-difluoromethylpyridine with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for both laboratory and industrial settings. Another synthetic route involves the use of transition-metal-catalyzed cross-coupling reactions, which can provide high yields and regioselectivity. These synthetic strategies have been optimized to ensure high purity and yield, facilitating further research and development.
In terms of biological activity, Methyl 3-(difluoromethyl)isonicotinate has shown promising results in various assays. Recent studies have demonstrated its potential as a lead compound for the development of novel pesticides and herbicides. The difluoromethyl group has been shown to enhance the compound's activity against a range of pests and weeds, making it a valuable candidate for agrochemical applications. Additionally, preliminary studies have indicated that Methyl 3-(difluoromethyl)isonicotinate may possess antimicrobial properties, which could be further explored for pharmaceutical applications.
The pharmacological profile of Methyl 3-(difluoromethyl)isonicotinate has also been investigated in preclinical studies. These studies have focused on its potential as a modulator of specific biological pathways, such as those involved in inflammation and cancer. For instance, research has shown that this compound can inhibit certain enzymes involved in these pathways, suggesting its potential as a therapeutic agent. However, further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings.
Recent advancements in computational chemistry have also contributed to our understanding of Methyl 3-(difluoromethyl)isonicotinate. Molecular modeling and docking studies have provided insights into the interactions between this compound and its target proteins. These computational tools have helped identify key structural features that contribute to the compound's biological activity, guiding the design of more potent analogs.
In conclusion, Methyl 3-(difluoromethyl)isonicotinate (CAS No. 1443288-74-1) is a promising compound with a wide range of potential applications in chemical and pharmaceutical research. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further investigation. Ongoing research continues to uncover new aspects of its biological activity and potential uses, highlighting its significance in both academic and industrial settings.
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